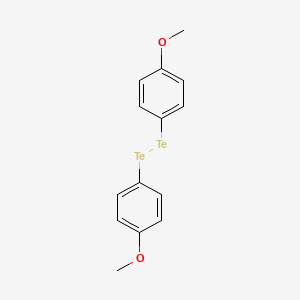
Ditelluride, bis(4-methoxyphenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(4-methoxyphenyl)ditellane: is an organotellurium compound with the molecular formula C14H14O2Te2 It is characterized by the presence of two tellurium atoms bonded to two 4-methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-bis(4-methoxyphenyl)ditellane can be synthesized through the reaction of 4-methoxyphenyltellurium trichloride with sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:
2C7H7OTeCl3+6NaBH4→C14H14O2Te2+6NaCl+3B2H6
The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of 1,2-bis(4-methoxyphenyl)ditellane is not well-documented, likely due to its specialized applications and limited demand. the synthesis method described above can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
1,2-bis(4-methoxyphenyl)ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurium and 4-methoxyaniline.
Substitution: The tellurium atoms can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Tellurium dioxide and 4-methoxyphenol.
Reduction: Tellurium and 4-methoxyaniline.
Substitution: Various halogenated or alkylated derivatives of the original compound.
科学研究应用
1,2-bis(4-methoxyphenyl)ditellane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with antioxidant or anticancer properties.
Industry: It is used in the synthesis of other organotellurium compounds, which have applications in materials science and catalysis.
作用机制
The mechanism of action of 1,2-bis(4-methoxyphenyl)ditellane involves its ability to interact with free radicals and other reactive species. The tellurium atoms in the compound can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can form stable complexes with various biomolecules, potentially influencing biological pathways and molecular targets.
相似化合物的比较
Similar Compounds
Diphenyl ditelluride: Similar structure but without the methoxy groups.
1,2-bis(3,4-dimethoxyphenyl)ditellane: Similar structure with additional methoxy groups.
Diphenyl diselenide: Similar structure with selenium instead of tellurium.
Uniqueness
1,2-bis(4-methoxyphenyl)ditellane is unique due to the presence of methoxy groups, which can influence its reactivity and stability. The methoxy groups can also enhance its solubility in organic solvents and potentially improve its biological activity compared to similar compounds without these groups.
属性
CAS 编号 |
35684-37-8 |
|---|---|
分子式 |
C14H14O2Te2 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI 键 |
YYFGVTIQGPAGRR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
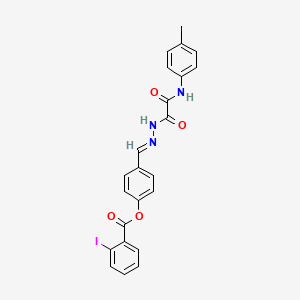
![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)


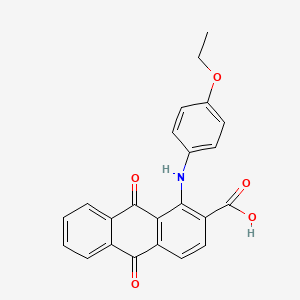
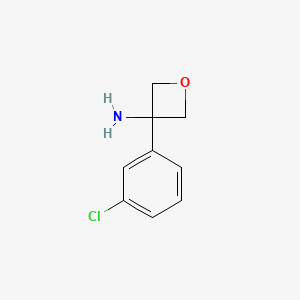


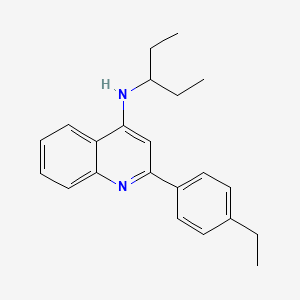

![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)
